Impurity of Calcipotriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Impurity of Calcipotriol refers to the various by-products and degradation products that can be found in Calcipotriol, a synthetic derivative of calcitriol (a form of vitamin D). Calcipotriol is primarily used in the treatment of psoriasis, a chronic skin condition. The impurities can arise during the synthesis, storage, or handling of Calcipotriol and can affect the efficacy and safety of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcipotriol involves multiple steps, starting from the precursor calcitriol. The process includes selective protection and deprotection of hydroxyl groups, introduction of a cyclopropyl group, and formation of the seco-steroid structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity .
Industrial Production Methods
In industrial settings, the production of Calcipotriol is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to minimize impurities. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and compliance with pharmacopeial standards .
Chemical Reactions Analysis
Types of Reactions
Impurity of Calcipotriol can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of oxidized impurities.
Reduction: Reducing agents can alter the structure of Calcipotriol, leading to reduced forms.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxy or keto derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Impurity of Calcipotriol has several scientific research applications:
Chemistry: Studying the impurities helps in understanding the stability and degradation pathways of Calcipotriol.
Biology: Impurities can be used to study the biological activity and toxicity of degraded products.
Medicine: Research on impurities aids in improving the formulation and storage conditions of Calcipotriol-based medications.
Mechanism of Action
The mechanism of action of Calcipotriol involves binding to the vitamin D receptor (VDR) in keratinocytes, the predominant cell type in the skin. This binding modulates gene expression, leading to reduced proliferation and increased differentiation of keratinocytes. The impurities of Calcipotriol may interact differently with the VDR, potentially altering the therapeutic effects and safety profile .
Comparison with Similar Compounds
Similar Compounds
Calcitriol: The natural form of vitamin D, used in the treatment of various conditions including psoriasis and osteoporosis.
Tacalcitol: Another synthetic vitamin D analog used in the treatment of psoriasis.
Maxacalcitol: A vitamin D analog with similar applications in dermatology.
Uniqueness
Impurity of Calcipotriol is unique in its specific degradation products and by-products, which can differ significantly from those of other vitamin D analogs. These impurities can influence the stability, efficacy, and safety of the final pharmaceutical product, making it essential to thoroughly study and control them .
Properties
IUPAC Name |
4-[4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMYHZDULFSWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O3Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.